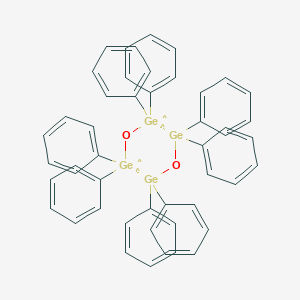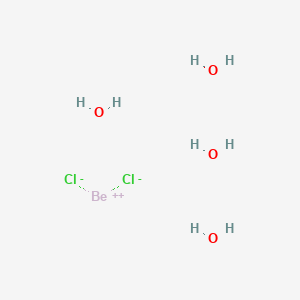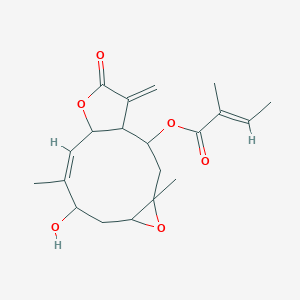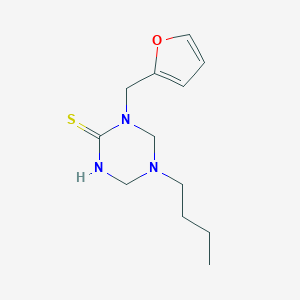
Diphenylgermanium dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylgermanium dihydrate is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has been found to possess unique properties that make it a promising candidate for use in scientific research. In
Mechanism of Action
The mechanism of action of Diphenylgermanium dihydrate is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the development of cancer and neurodegenerative diseases. It has also been shown to possess antioxidant properties, which may contribute to its protective effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to reduce the formation of amyloid beta plaques in Alzheimer's disease. Additionally, it has been found to protect against oxidative stress and prevent cell death in Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of Diphenylgermanium dihydrate is its potent anti-tumor properties, which make it a promising candidate for use in cancer research. Additionally, its ability to inhibit the formation of amyloid beta plaques and protect against oxidative stress make it a potential treatment for Alzheimer's and Parkinson's diseases. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are many potential future directions for research on Diphenylgermanium dihydrate. One area of focus could be the development of new cancer treatments based on this compound. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases. Other potential areas of research could include exploring its use in the development of new materials or as a catalyst in chemical reactions.
Conclusion:
This compound is a promising compound that has been widely studied for its potential applications in various fields of science. Its potent anti-tumor properties, ability to inhibit the formation of amyloid beta plaques, and protective effects against oxidative stress make it a promising candidate for use in cancer and neurodegenerative disease research. While there are limitations to its use, further research on this compound could lead to new treatments and applications in the future.
Synthesis Methods
Diphenylgermanium dihydrate can be synthesized using a variety of methods, including the reaction of germanium tetrachloride with phenylmagnesium bromide, or the reaction of diphenylmercury with germanium dioxide. Other methods involve the reduction of germanium dioxide with sodium borohydride or the reaction of germanium tetrachloride with diphenylzinc.
Scientific Research Applications
Diphenylgermanium dihydrate has been used in various scientific research applications, including studies on cancer, Alzheimer's disease, and Parkinson's disease. It has been found to possess potent anti-tumor properties, as well as the ability to inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease. Additionally, it has been shown to protect against oxidative stress and prevent cell death in Parkinson's disease.
properties
CAS RN |
13969-30-7 |
|---|---|
Molecular Formula |
C48H44Ge4O2 |
Molecular Weight |
939.3 g/mol |
InChI |
InChI=1S/2C24H20Ge2O/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H |
InChI Key |
BRWTXOZNSDGPDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)O[Ge](C3=CC=CC=C3)C4=CC=CC=C4 |
synonyms |
diphenylgermanium dihydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B227846.png)

![5-[[1-(4-bromophenyl)ethylamino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B227854.png)


![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-nitrophenol](/img/structure/B227879.png)
![2-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4,6-dichlorophenol](/img/structure/B227885.png)
![5-(8-methoxy-1-naphthyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227887.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B227888.png)
![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenoxy]acetic acid](/img/structure/B227889.png)
![8,8-dimethyl-5-(4-propoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227890.png)
![5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227892.png)
![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)
